molecular formula C9H9NO3 B13593357 2-(5-Methyl-2-nitrophenyl)acetaldehyde

2-(5-Methyl-2-nitrophenyl)acetaldehyde

Cat. No.: B13593357
M. Wt: 179.17 g/mol
InChI Key: RVGWSLCTLVSLHO-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-nitrophenyl)acetaldehyde is an organic compound with the molecular formula C9H9NO3. It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a benzene ring, along with an aldehyde functional group (-CHO) on the acetaldehyde moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-nitrophenyl)acetaldehyde typically involves the nitration of 5-methylacetophenone followed by oxidation. The nitration process introduces the nitro group into the aromatic ring, and subsequent oxidation converts the methyl group to an aldehyde. Common reagents used in these steps include nitric acid for nitration and oxidizing agents like potassium permanganate or chromium trioxide for oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Electrophiles like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(5-Methyl-2-nitrophenyl)acetic acid.

    Reduction: 2-(5-Methyl-2-aminophenyl)acetaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-Methyl-2-nitrophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-nitrophenyl)acetaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form Schiff bases with amines, leading to potential biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-2-aminophenyl)acetaldehyde: Similar structure but with an amine group instead of a nitro group.

    2-(5-Methyl-2-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    5-Methyl-2-nitrobenzaldehyde: Similar structure but without the acetaldehyde moiety.

Uniqueness

2-(5-Methyl-2-nitrophenyl)acetaldehyde is unique due to the combination of its nitro and aldehyde functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-(5-methyl-2-nitrophenyl)acetaldehyde

InChI

InChI=1S/C9H9NO3/c1-7-2-3-9(10(12)13)8(6-7)4-5-11/h2-3,5-6H,4H2,1H3

InChI Key

RVGWSLCTLVSLHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])CC=O

Origin of Product

United States

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